3-Iodo-5-methyl-1H-indole
Description
Contextualization of Halogenated Indole (B1671886) Scaffolds in Modern Chemical Synthesis
Halogenated indole scaffolds are of paramount importance in contemporary chemical synthesis. The introduction of a halogen atom onto the indole ring system dramatically enhances its utility as a synthetic intermediate. rsc.org Halogenated indoles are found in nature and are utilized as starting materials for the synthesis of a large number of alkaloids. rsc.org The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity allows for the elaboration of the indole core with a wide range of substituents, providing access to a diverse array of complex molecules. researchgate.net
The position of the halogen atom on the indole ring influences its reactivity, with 3-haloindoles being particularly valuable due to the unique electronic properties of this position. mdpi.com The presence of a halogen at the C3 position facilitates reactions that are crucial for the construction of many biologically active compounds. Furthermore, the development of green and efficient methods for the halogenation of indoles continues to be an active area of research, underscoring the sustained importance of these intermediates in organic synthesis. organic-chemistry.org
Significance of 3-Iodo-5-methyl-1H-indole within the Broader Indole Class
This compound holds a special place within the extensive family of indole derivatives. The iodine atom at the 3-position is the most reactive of the halogens in cross-coupling reactions, making it an excellent leaving group for the introduction of new functional groups. nih.govbeilstein-journals.org This high reactivity allows for milder reaction conditions and broader substrate scope in synthetic transformations.
The methyl group at the 5-position also plays a crucial role. It introduces a degree of lipophilicity and can influence the electronic properties of the indole ring, which in turn can affect the reactivity and biological activity of the final products. The specific substitution pattern of this compound, therefore, offers a unique combination of synthetic versatility and the potential for tuning the properties of target molecules. Its utility as a building block is highlighted by its commercial availability and its appearance in the scientific literature as a precursor to more complex molecules. chemicalbook.comsigmaaldrich.com
Overview of Academic Research Trajectories for Indole Derivatives
Academic research on indole derivatives has followed a consistent upward trajectory, driven by their immense therapeutic potential. jchr.orgresearchgate.netmdpi.com The indole nucleus is a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. mdpi.com Consequently, a vast number of indole-containing compounds have been investigated and developed as therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. jchr.orgmdpi.com
Current research trends focus on the development of novel and efficient synthetic methodologies for the construction and functionalization of the indole core. researchgate.netresearchgate.netnumberanalytics.com This includes the use of multicomponent reactions to build molecular complexity in a single step and the application of green chemistry principles to make the synthesis of indoles more environmentally friendly. researchgate.net Furthermore, there is a growing interest in exploring the potential of indole derivatives in materials science, particularly in the development of organic electronics. numberanalytics.com The continuous exploration of the chemical space around the indole scaffold, facilitated by versatile intermediates like this compound, ensures that this remarkable heterocycle will remain at the forefront of chemical research for the foreseeable future.
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈IN | chemicalbook.com |
| Molecular Weight | 257.07 g/mol | chemicalbook.com |
| CAS Number | 1245646-77-8 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTFZFHFCUGEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass for the protonated molecule [M+H]⁺ of 3-Iodo-5-methyl-1H-indole (C₉H₈IN) can be calculated. This precise mass measurement is a definitive method for confirming the molecular formula of the synthesized compound, distinguishing it from other compounds with the same nominal mass. Although it is a standard technique for compound characterization, specific experimental HRMS data for this compound was not found in the reviewed literature. unifi.it
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. This technique is particularly useful for analyzing compounds in complex mixtures, identifying metabolites, or quantifying trace amounts of a substance. For indole (B1671886) derivatives, LC-MS is a frequently used analytical method. google.com In an LC-MS/MS analysis of this compound, the molecule would first be separated from other components on an LC column and then ionized, typically using electrospray ionization (ESI). The resulting parent ion would be selected and fragmented to produce a characteristic pattern of daughter ions, providing a highly specific fingerprint for unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.bldpharm.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
The ionization process generates a positively charged molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. Due to the stability of the aromatic indole ring system, the molecular ion peak is expected to be prominent. libretexts.org The high-energy ionization also causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.
For this compound, the fragmentation pattern is predictable based on the strengths of its chemical bonds. The carbon-iodine bond is the weakest bond in the molecule and is prone to cleavage. docbrown.info This leads to two key fragments: the loss of an iodine atom to form a stable 5-methyl-1H-indolyl cation, and a smaller peak corresponding to the iodine cation (I⁺) itself. docbrown.info The presence of iodine is also confirmed by its distinct isotopic signature. smolecule.com Other likely fragmentations include the loss of the methyl group.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Structure | Fragmentation Pathway | Significance |
| 257 | [C₉H₈IN]⁺ | Molecular Ion (M⁺) | Confirms molecular weight. |
| 130 | [C₉H₈N]⁺ | [M - I]⁺ | Loss of the iodine atom; often a major fragment due to C-I bond weakness. docbrown.info |
| 127 | [I]⁺ | C-I Bond Cleavage | Characteristic peak indicating the presence of iodine. docbrown.info |
| 242 | [C₈H₅IN]⁺ | [M - CH₃]⁺ | Loss of the methyl group. |
This table is based on established fragmentation principles for iodo-aromatic and indole compounds. libretexts.orgdocbrown.infosmolecule.com
Infrared (IR) Spectroscopy for Functional Group Identification.rsc.org
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots the intensity of absorption versus the wavenumber (cm⁻¹), revealing the characteristic absorptions of the molecule's functional groups.
The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The N-H bond of the indole ring gives rise to a distinct stretching vibration in the higher frequency region. The aromatic C-H bonds and the aliphatic C-H bonds of the methyl group will also show characteristic stretches. The aromatic C=C double bonds within the indole ring produce a series of absorptions in the fingerprint region, while the C-I bond stretch appears at a much lower wavenumber. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Type of Vibration |
| Indole N-H | 3200 - 3500 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H (Methyl) | 2850 - 2960 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-I | 500 - 600 | Stretch |
This data is compiled from spectral information of analogous indole structures. rsc.org
X-ray Crystallography for Solid-State Structure Determination (if available for analogs)
While a specific crystal structure for this compound is not publicly documented, X-ray crystallography studies on closely related analogs provide invaluable insight into its expected solid-state structure. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.
Studies on analogs such as 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole and various iodo-indole carboxylates confirm the planarity of the core indole ring system. rsc.orgresearchgate.net These analyses provide exact measurements of bond lengths, bond angles, and torsion angles, confirming the positions of the iodo and methyl substituents on the indole frame. For instance, crystallography can reveal how the bulky iodine atom and the phenylsulfonyl group in an analog orient themselves relative to the indole plane. researchgate.net Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding involving the indole N-H group, which govern how the molecules pack together in the crystal lattice. researchgate.net
Table 3: Crystallographic Data for the Analog (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone
| Parameter | Value |
| Chemical Formula | C₁₉H₁₇FINO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1158(2) |
| b (Å) | 11.1914(3) |
| c (Å) | 12.4974(3) |
| α (°) | 73.015(2) |
| β (°) | 87.945(2) |
| γ (°) | 78.137(2) |
Data from the crystal structure of a functionalized iodo-indole analog. researchgate.net This information illustrates the type of precise structural data that X-ray crystallography can provide for the broader class of iodo-indole compounds.
Theoretical and Computational Investigations of 3 Iodo 5 Methyl 1h Indole Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-iodo-5-methyl-1H-indole. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to model the geometric and electronic properties of indole (B1671886) derivatives with considerable accuracy.
The calculated electronic properties of this compound reveal key aspects of its reactivity. The distribution of electron density, for instance, highlights the electron-rich nature of the indole ring, which is susceptible to electrophilic attack. The presence of the iodine atom at the C3 position introduces a site for various metal-catalyzed cross-coupling reactions. The methyl group at the C5 position, being an electron-donating group, further influences the electron density distribution within the aromatic system.
A critical aspect of reactivity prediction is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is typically localized on the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is often associated with the C-I bond, suggesting its role as an electrophilic site.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. In the MEP of this compound, the region around the nitrogen atom of the pyrrole ring typically shows a negative potential (red/yellow), indicating a propensity for electrophilic attack or hydrogen bonding. Conversely, the area around the iodine atom often exhibits a region of positive potential (a "sigma-hole"), which can be involved in halogen bonding interactions.
Calculated Electronic Properties of this compound (Representative Data)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability of the indole ring. |
| LUMO Energy | -0.9 eV | Reflects the electron-accepting character, particularly at the C-I bond. |
| HOMO-LUMO Gap | 4.9 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | 2.1 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound, thereby elucidating their mechanisms. This is particularly valuable for complex, multi-step processes such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common for aryl iodides.
For a typical Suzuki-Miyaura coupling reaction, DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The calculations can determine the structures and energies of reactants, intermediates, transition states, and products. This allows for the identification of the rate-determining step and provides insights into the roles of the catalyst, ligands, and solvent.
In the context of this compound, computational studies can reveal how the electronic and steric properties of the indole substrate influence the reaction pathway. For example, the electron-rich nature of the indole ring can affect the rate of oxidative addition of the C-I bond to the palladium(0) catalyst. The steric hindrance from the methyl group at the C5 position is generally minimal for reactions at the C3 position.
By modeling different potential pathways, computational chemistry can help to understand and predict regioselectivity and stereoselectivity. For instance, in reactions where multiple reactive sites exist, calculations can determine the activation barriers for each pathway, predicting the most likely product.
Calculated Energy Profile for a Hypothetical Suzuki Coupling of this compound (Representative Data)
| Reaction Step | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Initial state of the reaction. |
| Oxidative Addition Transition State | +15.2 | Energy barrier for the insertion of palladium into the C-I bond. |
| Palladium(II) Intermediate | -5.7 | A stable intermediate formed after oxidative addition. |
| Transmetalation Transition State | +18.5 | The rate-determining step, involving the transfer of the organic group from boron to palladium. |
| Reductive Elimination Transition State | +12.1 | Energy barrier for the formation of the new C-C bond and regeneration of the catalyst. |
| Products | -25.0 | The final, thermodynamically favorable state. |
Structure-Reactivity Relationship (SAR) Modeling in Chemical Processes
Structure-Reactivity Relationship (SAR) modeling aims to correlate the structural or electronic features of a series of related compounds with their observed reactivity. For derivatives of this compound, SAR studies can be developed to predict how different substituents on the indole ring would affect the rate and outcome of a particular chemical reaction.
In a computational SAR study, a series of analogues of this compound with varying substituents (e.g., electron-donating or electron-withdrawing groups at different positions) would be modeled. Quantum chemical descriptors, such as atomic charges, bond lengths, bond orders, and HOMO/LUMO energies, are calculated for each analogue. These descriptors are then correlated with experimental or computationally determined reactivity data, such as reaction rates or activation energies.
For instance, in the context of palladium-catalyzed cross-coupling reactions, a SAR model could be built to predict the reaction rate based on the Hammett parameter of a substituent on the indole ring. Such models are often expressed as a linear free-energy relationship. These studies can provide a quantitative understanding of how electronic effects are transmitted through the indole system and influence the reactivity at the C-I bond. This predictive capability is highly valuable for designing new substrates with desired reactivity for synthetic applications.
Advanced Applications in Synthetic Organic Chemistry
Strategic Building Blocks for Complex Molecular Architectures
The utility of 3-iodoindoles as foundational building blocks for the construction of complex molecular architectures is well-established. The C-3 iodo substituent serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement in total synthesis and medicinal chemistry. While direct studies on 3-Iodo-5-methyl-1H-indole are limited, the reactivity of closely related 3-iodoindole derivatives provides significant insight into its potential.
For instance, various 3-iodoindoles are employed in palladium-catalyzed cross-coupling reactions to assemble complex frameworks. nih.gov These reactions, including the Sonogashira, Suzuki, and Heck reactions, allow for the introduction of diverse substituents at the C-3 position, which is crucial for building the core structures of many natural products and pharmacologically active compounds. The process typically involves the coupling of the 3-iodoindole with a suitable partner, such as a terminal alkyne (Sonogashira), a boronic acid (Suzuki), or an alkene (Heck), to generate a more complex indole (B1671886) derivative. nih.gov
The general scheme for these transformations highlights the versatility of the 3-iodoindole core in constructing elaborate molecular scaffolds. The presence of the methyl group at the C-5 position can further modulate the reactivity and solubility of the indole system, making it a tailored building block for specific synthetic targets.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodoindoles
| Reaction Name | Coupling Partner | Resulting Bond | Typical Catalyst System |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | C(sp)-C(sp2) | PdCl2(PPh3)2 / CuI |
| Suzuki Coupling | Boronic Acid/Ester | C(sp2)-C(sp2) | Pd(PPh3)4 / Base |
| Heck Coupling | Alkene | C(sp2)-C(sp2) | Pd(OAc)2 / Ligand / Base |
This table illustrates the common cross-coupling reactions where 3-iodoindoles serve as versatile building blocks.
Development of Novel Organic Catalysts and Electrocatalysts
The indole scaffold is a privileged structure in the design of novel organic catalysts due to its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions. While the direct application of this compound in catalysis is an emerging area, its derivatives hold potential for the development of new catalytic systems.
The functionalization of the indole core, facilitated by the C-3 iodo group, allows for the attachment of catalytically active moieties. For example, the indole nitrogen can be part of a pincer ligand framework, or the C-3 position can be functionalized with groups that can coordinate to metal centers or act as organocatalytic sites.
In the realm of electrocatalysis, the development of efficient and sustainable synthetic methods is of paramount importance. Recent advancements have demonstrated the use of electrochemical methods for the cross-coupling of unactivated alkyl halides. acs.org While not directly involving this compound as a catalyst, these studies highlight a broader trend towards using halogenated organic molecules in electrochemically mediated transformations. Anodically generated radicals can mediate the activation of iodo-compounds in convergent paired electrolysis systems, suggesting a potential future role for functionalized indoles in designing novel electrocatalytic cycles. acs.org The development of indole-based redox mediators or catalysts for such processes remains an active area of research.
Role in the Synthesis of Diverse Heterocyclic Compound Libraries
One of the most significant applications of this compound is its role as a precursor for the synthesis of diverse libraries of heterocyclic compounds. The ability to functionalize the C-3 position through cross-coupling reactions allows for the rapid generation of a multitude of indole derivatives with varying substituents. This is particularly valuable in drug discovery, where the synthesis of large and diverse compound libraries is essential for identifying new lead compounds.
Research on analogous compounds, such as 1-benzyl-3-iodo-1H-indole-2-carbonitriles, has demonstrated the power of this approach. These substrates undergo a variety of cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, to afford a wide range of di-, tri-, and tetra-substituted indole-2-carbonitriles. mdpi.com This strategy allows for the systematic modification of the indole core, enabling the exploration of structure-activity relationships.
Table 2: Synthesis of Substituted Indoles via Cross-Coupling of a 3-Iodoindole Precursor
| Coupling Reaction | Reagents | Product Type |
|---|---|---|
| Sonogashira | Phenylacetylene (B144264) derivatives, Pd(II), CuI | 3-Alkynyl-indoles |
| Suzuki-Miyaura | Arylboronic acids, Pd catalyst, base | 3-Aryl-indoles |
| Heck | Alkenes, Pd catalyst, base | 3-Alkenyl-indoles |
This table showcases the utility of 3-iodoindole derivatives in generating diverse heterocyclic libraries through various cross-coupling reactions, based on methodologies applied to similar structures. mdpi.com
The synthesis of such libraries is not limited to simple aromatic and aliphatic substituents. More complex heterocyclic moieties can also be introduced, leading to the creation of novel fused-ring systems and complex indole alkaloids. The reliability and versatility of palladium-catalyzed reactions on the 3-iodoindole scaffold make it an indispensable tool for generating molecular diversity.
In Vitro Biological Activity and Mechanistic Research of 3 Iodo 5 Methyl 1h Indole and Derivatives
Anticancer Activity Studies in vitro
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties. mdpi.com The introduction of substituents, such as a methyl group at the 5-position and an iodine atom at the 3-position, can significantly modulate the biological activity of the indole ring, leading to enhanced efficacy and selectivity against cancer cells.
Mechanisms of Apoptosis Induction in Cancer Cell Lines
Indole compounds are well-documented inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.gov While direct studies on 3-Iodo-5-methyl-1H-indole are limited, the broader family of indole derivatives has been shown to trigger apoptosis through various intrinsic and extrinsic pathways. nih.gov These mechanisms often involve the modulation of key cellular signaling pathways that regulate cell survival and death. nih.gov
Research on related indole structures suggests that they can induce apoptosis by affecting the expression of pro-survival proteins and activating pro-apoptotic factors. nih.gov For instance, some indole derivatives have been found to decrease the levels of anti-apoptotic proteins, leading to the activation of caspases, the executive enzymes of apoptosis. nih.gov Furthermore, morphological changes characteristic of apoptosis, such as nuclear fragmentation, have been observed in cancer cells treated with indole-containing compounds. The anticancer effects of many indole derivatives are linked to their ability to disrupt the cell cycle, often causing an arrest at the G2/M phase, which can subsequently lead to apoptosis. nih.gov
Inhibition of Kinase Targets (e.g., DYRK1A)
A significant mechanism through which indole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. One such kinase is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which has been identified as a potential therapeutic target in neurodegenerative diseases and some cancers. mdpi.comnih.gov
Halogenated indoles, in particular, have emerged as potent inhibitors of DYRK1A. nih.gov For example, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid has been identified as a selective DYRK1A inhibitor. acs.org The introduction of an iodine atom can enhance the inhibitory activity of the compound. acs.org Structure-activity relationship studies have shown that substituents on the indole ring play a critical role in the potency and selectivity of DYRK1A inhibition. mdpi.comacs.org While an unsubstituted indole nitrogen appears to be optimal for interaction with the kinase, the presence of halogens at specific positions can significantly increase inhibitory activity. mdpi.com
Below is a table summarizing the DYRK1A inhibitory activity of selected indole derivatives, highlighting the impact of substitution patterns.
| Compound | DYRK1A IC₅₀ | Notes |
| Harmine | Potent inhibitor | A well-studied natural product DYRK1A inhibitor. mdpi.com |
| 10-chloro derivative of 11H-indolo[3,2-c]quinoline-6-carboxylic acid | 31 nM | Demonstrated a significant increase in potency compared to the unsubstituted parent compound. acs.org |
| 10-iodo derivative of 11H-indolo[3,2-c]quinoline-6-carboxylic acid | Potent inhibitor | Showed desirable properties including high potency. acs.org |
| 2-cyclopentyl-indole-3-carbonitrile | 70 nM | Among the most potent 2-alkyl-substituted congeners. mdpi.com |
Molecular Docking Studies in Cancer Pathway Targets
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its protein target, providing insights into the mechanism of action at a molecular level. nih.gov Docking studies have been instrumental in understanding how indole derivatives interact with various cancer-related proteins. researchgate.netconnectjournals.com These studies help in rationalizing the observed biological activities and in the design of more potent and selective inhibitors. alliedacademies.org
For indole-based kinase inhibitors, docking studies have revealed key interactions within the ATP-binding pocket of the target kinase. mdpi.com For instance, the binding mode of 11H-indolo[3,2-c]quinoline-6-carboxylic acids with DYRK1A has been confirmed through X-ray crystallography, validating the predictions from molecular docking. acs.org These studies often highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. nih.gov The insights gained from molecular docking can guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced biological activity. researchgate.net
Selective Cytotoxicity against Cancer Cell Lines (in vitro mechanistic focus)
A crucial aspect of an effective anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. nih.govbrieflands.com Several indole derivatives have demonstrated promising selective cytotoxicity against a variety of human cancer cell lines. nih.govjournalofscience.org For example, a methoxy-substituted indole curcumin (B1669340) derivative showed potent anticancer activity against Hep-2, A549, and HeLa cells, with IC₅₀ values comparable to standard chemotherapeutic drugs. mdpi.com
The selectivity of these compounds is often linked to their specific molecular targets that are overexpressed or more active in cancer cells. nih.gov For instance, some indole derivatives exhibit selectivity for lymphoid-originated cancer cells. nih.gov The cytotoxic effects of these compounds are often dose- and time-dependent. nih.gov The table below presents the cytotoxic activity of selected indole derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC₅₀ Value |
| Indole iso-quinoline hybrid | 30 different cancer cell lines | GI₅₀ = 1.5 µmol/L |
| 3-substituted and 3,6-disubstituted-2-carbalkoxy indoles | CEM (leukemia) | EC₅₀ = 0.20 μmol/L |
| Phthalide-fused indoline (B122111) (5-chloro substituted) | HL-60 and HepG2 | 45.4 µM and 57.7 µM, respectively |
| 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives | Lymphoma cells | 0.89-1.80 μM nih.gov |
Antimicrobial Activity Studies in vitro
In addition to their anticancer properties, indole derivatives have garnered attention for their potential as antimicrobial agents. nih.gov The rise of antibiotic-resistant pathogenic strains necessitates the development of new classes of antimicrobial drugs, and indole-based compounds represent a promising avenue of research. researchgate.net
Antibacterial Efficacy Against Pathogenic Strains
A broad spectrum of indole derivatives has been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netjddtonline.info Studies have demonstrated the efficacy of these compounds against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.govbenthamscience.com
The antimicrobial mechanism of indole derivatives can be multifaceted. Some studies suggest that these compounds can disrupt the bacterial cell membrane, leading to cell death. nih.gov Others have shown that indole derivatives can interfere with bacterial biofilm formation, a key virulence factor in many chronic infections. nih.gov For instance, 5-iodoindole (B102021) was found to have potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov
The antibacterial potency of indole derivatives can be significantly influenced by the nature and position of substituents on the indole ring. mdpi.com For example, certain substitutions can enhance the activity against specific bacterial strains. The table below summarizes the minimum inhibitory concentration (MIC) of various indole derivatives against selected pathogenic bacteria.
| Indole Derivative Type | Pathogenic Strain | MIC (µg/mL) |
| Indole-triazole derivative (compound 3d) | Broad spectrum | 3.125-50 |
| Tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria | 0.13–1.0 nih.gov |
| Indole compounds with 4-substituted piperazine (B1678402) moieties (compounds 4 and 15) | MRSA | 25 benthamscience.com |
| Indole-1,2,4 triazole conjugates | Candida tropicalis | as low as 2 mdpi.com |
Antifungal Efficacy Against Pathogenic Strains
Derivatives of this compound have demonstrated notable antifungal properties against a range of pathogenic fungi. Specifically, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their ability to inhibit the mycelial growth of several plant pathogenic fungi. nih.govmdpi.com
In a study evaluating a series of these derivatives, compounds featuring iodine substitution were found to be particularly effective. nih.govmdpi.com For instance, the compound 3-hydroxy-5-iodo-3-(5-methyl-1H-indol-3-yl)indolin-2-one was synthesized and characterized, indicating the exploration of iodinated indole structures in the development of antifungal agents. nih.govmdpi.com The research highlighted that the presence of an iodine substituent at position 5 of the isatin (B1672199) ring, combined with various substituents on the indole ring, played a crucial role in the antifungal activity. nih.gov
Compounds such as 3t, 3u, 3v, and 3w, which are 3-indolyl-3-hydroxy oxindole derivatives, showed remarkable and broad-spectrum antifungal activities, in some cases comparable or superior to commercial fungicides like carvacrol (B1668589) (CA) and phenazine-1-carboxylic acid (PCA). nih.govmdpi.com For example, against Pyricularia oryzae, these compounds exhibited inhibition rates greater than 75% at a concentration of 50 mg/L, outperforming both CA (74.94%) and PCA (53.64%). nih.gov One of the most potent compounds, 3u, displayed an EC50 of 3.44 mg/L against Rhizoctonia solani, which was significantly better than that of CA (7.38 mg/L) and PCA (11.62 mg/L). nih.govmdpi.com
The following table summarizes the in vitro antifungal activity of selected 3-indolyl-3-hydroxy oxindole derivatives against various plant pathogenic fungi.
| Compound | Pathogenic Fungi | Inhibition Rate (%) at 50 mg/L | EC50 (mg/L) |
| 3t | Pyricularia oryzae | >75 | Not Reported |
| Colletotrichum gloeosporioides | 61.62 | Not Reported | |
| 3u | Rhizoctonia solani | Not Reported | 3.44 |
| Pyricularia oryzae | >75 | Not Reported | |
| 3v | Pyricularia oryzae | >75 | Not Reported |
| 3w | Pyricularia oryzae | >75 | Not Reported |
| Colletotrichum gloeosporioides | 66.67 | Not Reported | |
| Carvacrol (CA) | Pyricularia oryzae | 74.94 | Not Reported |
| Colletotrichum gloeosporioides | 62.65 | Not Reported | |
| Rhizoctonia solani | Not Reported | 7.38 | |
| Phenazine-1-carboxylic acid (PCA) | Pyricularia oryzae | 53.64 | Not Reported |
| Colletotrichum gloeosporioides | 77.96 | Not Reported | |
| Rhizoctonia solani | Not Reported | 11.62 |
Other studies have also confirmed the broad-spectrum antifungal activities of various indole derivatives against phytopathogenic fungi. semanticscholar.orgresearchgate.net
Antioxidant Activity Investigations in vitro
The antioxidant potential of indole derivatives has been a subject of scientific investigation. researchgate.net Studies on new 3-substituted-2-oxindole derivatives have shown that these compounds can exhibit significant free radical scavenging activity. nih.gov The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov
In one study, 3-hydroxy-3-substituted oxindoles, including 5-methyl analogues, demonstrated concentration-dependent antioxidant activity. nih.gov The 5-methyl analogue showed a maximum free radical scavenging effect of 62%. nih.gov This suggests that the presence of a methyl group at the 5-position of the indole ring, as seen in this compound, could contribute to antioxidant properties. The scavenging of DPPH radicals by these compounds generally increased with concentration. nih.gov
The following table illustrates the maximum DPPH free radical scavenging activity of selected 3-hydroxy-3-substituted oxindoles.
| Compound | Maximum DPPH Scavenging Activity (%) |
| 5-methyl analogue | 62 |
| 5-fluoro analogue | 70 |
| unsubstituted counterpart | 46 |
| 5-chloro analogue | 44 |
Anthelmintic and Nematicidal Activity Mechanisms in vitro (e.g., organ disruption, mortality)
Research into the nematicidal properties of iodinated indole derivatives has revealed potent activity against root-knot nematodes. nih.gov Specifically, 5-iodoindole has been repurposed as a nematicide for Meloidogyne incognita. nih.gov This compound was found to effectively kill both juveniles and freshly hatched juveniles by inducing the formation of multiple vacuoles, leading to organ disruption. nih.gov
At higher concentrations (50 μg/mL), 5-iodoindole induced rapid juvenile death within 6 hours. nih.gov Microscopic analysis indicated that this rapid mortality was a result of the generation of reactive oxygen species (ROS). nih.gov This finding suggests a mechanism of action involving oxidative stress within the nematode.
The following table summarizes the in vitro nematicidal activity of 5-iodoindole against Meloidogyne incognita.
| Compound | Target | Effect | Mechanism |
| 5-Iodoindole | M. incognita juveniles | Mortality | Induction of multiple vacuoles, generation of reactive oxygen species (ROS) |
Anti-inflammatory Activity Mechanisms in vitro
Indole derivatives have been investigated for their anti-inflammatory properties. nih.gov The anti-inflammatory activities of certain indole-imidazolidine derivatives were demonstrated by a reduction in both leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in in vitro models. nih.gov
Furthermore, studies on other indole derivatives have shown their ability to inhibit the production of nitric oxide (NO), TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Some thiosemicarbazone derivatives containing an indole moiety were able to suppress the in vitro production of TNF-α and NO, while stimulating the production of the anti-inflammatory cytokine IL-4. nih.gov These findings suggest that indole derivatives can modulate the immune response at a cellular level.
Enzyme Inhibition Assays (in vitro systems)
The ability of indole derivatives to inhibit various enzymes has been documented. Computational docking studies have attributed the production of ROS by 5-iodoindole in nematodes to its antagonistic effect on glutathione (B108866) S-transferase (GST), an enzyme crucial for suppressing ROS. nih.gov
In the context of anti-inflammatory activity, certain indole-based thiosemicarbazone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) with greater selectivity than celecoxib. nih.gov Additionally, a series of indolyloxadiazoles were evaluated for 5-lipoxygenase (5-LOX) inhibitory activity, with some compounds showing significant potency. dergipark.org.tr Other research has demonstrated the α-amylase inhibitory activity of indole-3-acetamide (B105759) derivatives, suggesting their potential in managing hyperglycemia. acs.org Furthermore, N-substituted indole-3-carbaldehyde oxime derivatives have exhibited potent urease inhibitory activity. mdpi.com
The following table provides a summary of the enzyme inhibitory activities of various indole derivatives.
| Indole Derivative Class | Target Enzyme | Activity |
| 5-Iodoindole | Glutathione S-transferase (GST) | Antagonistic effect |
| Thiosemicarbazones | Cyclooxygenase-2 (COX-2) | Selective inhibition |
| Indolyloxadiazoles | 5-Lipoxygenase (5-LOX) | Inhibition (IC50 values reported) |
| Indole-3-acetamides | α-Amylase | Inhibition (IC50 values reported) |
| N-substituted indole-3-carbaldehyde oximes | Urease | Potent inhibition (IC50 values reported) |
Elucidation of Molecular Targets and Pathways for Biological Effects
Research has begun to uncover the molecular targets and pathways through which indole derivatives exert their biological effects. The nematicidal action of 5-iodoindole is linked to the inhibition of glutathione S-transferase (GST), leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death in nematodes. nih.gov
In the realm of anticancer research, some indole derivatives have been found to target the MEK1/2-ERK1/2 signaling pathway, thereby inhibiting cancer cell invasion. nih.gov Other studies have identified the antiapoptotic protein Myeloid cell leukemia-1 (Mcl-1) as a molecular target for novel N-substituted indole scaffolds. nih.gov Furthermore, the anti-inflammatory effects of certain indole derivatives may be mediated through the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses. chemrxiv.org
Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For the antifungal activity of 3-indolyl-3-hydroxy oxindole derivatives, it was found that the introduction of iodine, chlorine, or bromine substituents at the 5-position of both the 3-hydroxy-2-oxindole and indole rings is critical for good antifungal activity. nih.govnih.gov
In the context of α-amylase inhibition by indole-3-acetamide derivatives, substitutions on the phenyl ring were found to influence the inhibitory activity. acs.org For example, a methyl group at the para position of the phenyl ring resulted in slightly reduced activity compared to the unsubstituted compound. acs.org
SAR studies on N-substituted indole derivatives as Mcl-1 inhibitors have involved modifications to the indole core, a hydrophobic tail, and an acidic chain to enhance binding affinity. nih.gov These studies provide valuable insights for the rational design of more potent and selective indole-based therapeutic agents.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of iodinated indoles, including 3-Iodo-5-methyl-1H-indole, is an area ripe for the application of green chemistry principles. Traditional methods for the iodination of indoles can be laborious and may not be environmentally friendly. mdpi.com Future research will likely focus on the development of more efficient and sustainable synthetic methodologies.
One promising direction is the use of molecular iodine as a catalyst, which offers a greener alternative to metal-based catalysts. biosynth.comnih.govmdpi.com Iodine-catalyzed reactions can often be performed under mild, metal-free conditions, reducing the environmental impact. biosynth.com For instance, iodine-catalyzed electrophilic substitution and C-3 benzylation of indoles have been demonstrated as effective methods. researchgate.netwikipedia.org These approaches could be adapted for the synthesis of this compound.
Another avenue for sustainable synthesis is the exploration of electrochemical methods. Electrosynthesis offers a way to perform reactions without the need for stoichiometric chemical oxidants or reductants, generating less waste. nih.gov The development of an electrochemical C(sp2)-H amination using iodine as a mediator for the synthesis of indoles highlights the potential of this strategy. nih.gov
Furthermore, the direct C-H iodination of the indole (B1671886) core represents a highly atom-economical approach. researchgate.net While direct iodination of indole typically occurs at the 3-position, regioselective methods for C-5 iodination have also been developed, which could be relevant for the synthesis of precursors to this compound. researchgate.netacs.org Future work in this area could focus on developing highly regioselective one-pot methods for the synthesis of polysubstituted indoles.
A summary of emerging sustainable synthetic strategies for iodinated indoles is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Molecular Iodine Catalysis | Metal-free, mild reaction conditions. | Reduced environmental impact, lower cost, operational simplicity. biosynth.comwikipedia.org |
| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants. | Greener reaction profiles, high efficiency. nih.gov |
| Direct C-H Iodination | High atom economy. | Fewer synthetic steps, reduced waste. researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Transformations
The this compound scaffold possesses multiple reactive sites that can be exploited for the synthesis of novel and complex molecules. The carbon-iodine bond at the C-3 position is a particularly versatile functional group for a variety of chemical transformations.
A significant area for future exploration is the expanded use of 3-iodoindoles in metal-catalyzed cross-coupling reactions. While Sonogashira, Suzuki, and Heck couplings of 3-iodoindoles are known, there is ample opportunity to explore a wider range of coupling partners and reaction conditions to access a greater diversity of 3-substituted indoles. researchgate.netnih.gov The development of novel catalytic systems could lead to more efficient and selective transformations.
Beyond traditional cross-coupling, the exploration of dearomative cycloaddition reactions of the indole core presents an exciting frontier. biosynth.com Reactions such as (4+3) and (3+2) cycloadditions could be employed to construct complex, polycyclic architectures that are prevalent in bioactive natural products. biosynth.comnih.gov The influence of the 3-iodo and 5-methyl substituents on the reactivity and selectivity of these cycloadditions would be a key area of investigation.
The potential for radical-mediated transformations at the C-3 position is another underexplored area. While intermolecular reactions of indol-2-yl radicals have been reported, the generation and trapping of 3-indolyl radicals derived from 3-iodoindoles could open up new avenues for C-C bond formation under mild conditions. researchgate.net Furthermore, photoredox catalysis could enable novel dearomatization reactions of indoles via a Giese-type transformation. nih.gov
The table below summarizes potential areas for the exploration of new reactivity patterns.
| Reaction Type | Potential Outcome | Research Focus |
| Cross-Coupling Reactions | Diverse 3-substituted indoles. | New catalysts, expanded substrate scope. researchgate.netnih.gov |
| Cycloaddition Reactions | Complex polycyclic indole derivatives. | Dearomative strategies, enantioselective catalysis. biosynth.comnih.gov |
| Radical Transformations | Novel C-C bond formations. | Generation and intermolecular trapping of 3-indolyl radicals. researchgate.net |
Design and Synthesis of Advanced Functional Materials Incorporating Iodoindole Scaffolds
The unique electronic and photophysical properties of the indole nucleus make it an attractive building block for the design of advanced functional materials. nih.gov The this compound derivative is particularly well-suited for this purpose, as the iodo-substituent can serve as a versatile handle for polymerization and functionalization.
One promising area of research is the development of indole-based polymers for applications in organic electronics. nih.gov Indole-containing polymers have been shown to possess interesting properties such as high thermal stability, electrical conductivity, and photoluminescence. biosynth.comnih.gov The 3-iodo group on the indole ring can be utilized in cross-coupling polymerization reactions to create well-defined conjugated polymers. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. acs.orgnih.govresearchgate.net
Another emerging application is in the design of porous organic polymers (POPs) for gas storage and separation. The indole ring has been shown to have favorable interactions with gases like carbon dioxide. nih.gov By incorporating this compound into a porous framework, it may be possible to create materials with high selectivity for CO2 capture.
Furthermore, the indole scaffold is a promising platform for the development of chemical sensors. Indole-based fluorescent chemosensors have been developed for the detection of various metal ions. wikipedia.orgbioengineer.org The specific substitution pattern of this compound could be tailored to create sensors with high selectivity and sensitivity for specific analytes.
The table below outlines potential applications of this compound in materials science.
| Material Type | Potential Application | Role of this compound |
| Conductive Polymers | Organic electronics (OLEDs, OFETs). | Monomer for cross-coupling polymerization. acs.org |
| Porous Organic Polymers | Gas storage and separation. | Building block for porous frameworks. nih.gov |
| Fluorescent Sensors | Detection of metal ions and other analytes. | Core scaffold for chemosensor design. wikipedia.orgbioengineer.org |
Deeper Mechanistic Investigations into the Molecular Basis of In Vitro Biological Actions
Indole and its derivatives are known to possess a wide range of biological activities, making them important scaffolds in drug discovery. nih.govbioengineer.orgnih.gov Halogenated indoles, in particular, have shown interesting biological profiles. For example, 5-iodoindole (B102021) has demonstrated potent nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. researchgate.netnih.gov The proposed mechanism of action involves the binding of 5-iodoindole to the invertebrate-specific glutamate-gated chloride channel receptor, leading to paralysis and death of the nematode. nih.govresearchgate.net
While specific biological activities for this compound have not been extensively reported, its structural similarity to other biologically active iodoindoles suggests that it is a promising candidate for screening in various biological assays. Future research should focus on a systematic evaluation of the in vitro biological activities of this compound.
A crucial aspect of this research will be to move beyond simple screening and conduct in-depth mechanistic studies to understand the molecular basis of any observed biological effects. This would involve:
Target Identification: Identifying the specific proteins, enzymes, or receptors that this compound interacts with.
Pathway Analysis: Elucidating the signaling pathways that are modulated by the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how the 3-iodo and 5-methyl substituents, as well as other structural modifications, influence biological activity. mdpi.comnih.govnih.gov
Such mechanistic investigations are essential for the rational design and development of new therapeutic agents or agrochemicals based on the this compound scaffold.
The table below summarizes key areas for future mechanistic studies.
| Research Area | Objective | Methodologies |
| In Vitro Screening | To identify novel biological activities. | Cell-based assays, enzyme inhibition assays. |
| Target Identification | To determine the molecular target(s). | Affinity chromatography, proteomics, molecular docking. researchgate.net |
| Mechanism of Action Studies | To understand how the compound elicits its biological effect. | Western blotting, qPCR, reporter gene assays. |
| Structure-Activity Relationship (SAR) | To optimize the biological activity. | Synthesis of analogues, comparative biological testing. mdpi.comnih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Iodo-5-methyl-1H-indole via electrophilic substitution?
- Methodological Answer : Iodination of indoles typically employs iodine (I₂) as a catalyst or electrophilic source. Evidence from iodination of similar indole derivatives (e.g., 5-methoxyindole) shows that using 10 mol% I₂ in acetonitrile (MeCN) at 40°C for 5 hours achieves yields >95% . Key parameters include:
- Catalyst loading : 5–10 mol% I₂ avoids side reactions (e.g., over-iodination).
- Temperature : Elevated temperatures (40–80°C) enhance reaction rates but may reduce selectivity.
- Solvent : Polar aprotic solvents (MeCN) stabilize iodonium intermediates.
For 5-methyl-substituted indoles, steric effects may require adjusting reaction time or temperature .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : The indole NH proton appears as a broad singlet (δ 10–12 ppm). The methyl group at C5 resonates as a singlet (δ 2.3–2.5 ppm), while the C3 iodine substituent deshields adjacent protons, shifting H4 and H2 signals downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values (e.g., C₉H₈IN⁺ = 274.9702 Da). Isotopic patterns for iodine (¹²⁷I) aid identification .
- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained. Prioritize high-resolution data (R-factor < 0.05) to resolve iodine’s heavy-atom effects .
Q. What stability considerations are critical when handling this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodehalogenation. Monitor decomposition via TLC or HPLC for unexpected byproducts (e.g., deiodinated indole) .
- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of the C–I bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported iodination yields under varying conditions?
- Methodological Answer : Contradictory yields often arise from competing reaction pathways (e.g., dimerization vs. iodination). Systematic optimization using a Design of Experiments (DoE) approach is recommended:
- Variables : Test catalyst (I₂ vs. N-iodosuccinimide), solvent polarity (MeCN vs. DCM), and temperature gradients (25–80°C).
- Analysis : Correlate yield with electronic effects (Hammett parameters) and steric hindrance from the 5-methyl group. For example, FeCl₃ in MeCN at 40°C improved yields for sterically hindered substrates in analogous reactions (67% vs. 17% at rt) .
Q. What mechanistic role does iodine play in electrophilic substitution at C3 of 5-methylindole?
- Methodological Answer : I₂ generates iodonium ions (I⁺) in situ, which act as electrophiles. Computational studies (e.g., DFT calculations) suggest the 5-methyl group directs electrophilic attack to C3 via inductive effects. Kinetic isotope effect (KIE) experiments can validate the mechanism by comparing deuteration rates at C2 vs. C3 .
Q. How can computational models predict reactivity or degradation pathways for this compound?
- Methodological Answer :
- ACD/Labs Percepta : Predict physicochemical properties (logP, pKa) and stability under thermal stress. For example, enthalpy of sublimation (ΔsubH) data from NIST (e.g., 100–120 kJ/mol for similar indoles) informs storage conditions .
- Molecular Dynamics Simulations : Model iodine’s leaving-group propensity in nucleophilic substitution reactions, guiding functionalization strategies (e.g., Suzuki coupling) .
Q. What strategies enable selective functionalization of this compound at positions other than C3?
- Methodological Answer :
- C5 Methyl Group : Oxidize to a carboxylic acid using KMnO₄/H₂SO₄, followed by esterification (e.g., ethyl 5-methoxyindole-2-carboxylate synthesis) .
- C7 Position : Employ directed ortho-metalation (DoM) with strong bases (LDA) and electrophiles (CO₂), leveraging the iodine substituent as a directing group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
